Oxytetracyclin-Hemi-Calciumsalz

Übersicht

Beschreibung

Oxytetracycline is a broad-spectrum tetracycline antibiotic that was the second of its group to be discovered. It is derived from the actinomycete Streptomyces rimosus and is used to treat a wide variety of bacterial infections. Oxytetracycline works by interfering with the ability of bacteria to produce essential proteins, thereby inhibiting their growth and multiplication .

Wirkmechanismus

Target of Action

Oxytetracycline hemicalcium salt, a tetracycline antibiotic, primarily targets the 30S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival .

Mode of Action

Oxytetracycline inhibits bacterial growth by inhibiting translation , a process critical for protein synthesis . It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This interaction disrupts protein synthesis, leading to bacterial cell death . The binding is reversible in nature .

Biochemical Pathways

Oxytetracycline affects several biochemical pathways. It induces the glutathione pathway of detoxification in gills, involving glutathione S-transferases (GSTs) . It also interferes with the mechanism of neurotransmission , causing physiological and biochemical disturbances . Moreover, it impacts the energetic metabolism , as indicated by alterations in lactate dehydrogenase (LDH) activity .

Pharmacokinetics

Oxytetracycline, belonging to the oldest group of tetracyclines, is characterized by poor absorption after food . It is less lipophilic than newer drugs, which may affect its tissue distribution

Result of Action

The primary result of oxytetracycline’s action is the inhibition of bacterial growth . By disrupting protein synthesis, it causes bacterial cell death . This makes it effective against a variety of Gram-positive and Gram-negative microorganisms, including Mycoplasma pneumoniae, Pasteurella pestis, Escherichia coli, Haemophilus influenzae, and Diplococcus pneumoniae .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oxytetracycline. For instance, it has been detected in different aquatic environments due to its use in aquaculture . At low, environmentally realistic levels, oxytetracycline can have toxic effects on non-target aquatic organisms

Wissenschaftliche Forschungsanwendungen

Oxytetracyclin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung der Antibiotikasynthese und -abbau verwendet.

Biologie: Wird in Studien zur bakteriellen Proteinbiosynthese und Resistenzmechanismen eingesetzt.

Medizin: Wird zur Behandlung bakterieller Infektionen eingesetzt, einschließlich solcher, die durch Chlamydia, Mycoplasma und Rickettsia verursacht werden

Industrie: Wird zur Behandlung bakterieller Krankheiten bei Bienen und Obstbäumen sowie in der Abwasserbehandlung zur Zersetzung pharmazeutischer Schadstoffe eingesetzt

5. Wirkmechanismus

Oxytetracyclin hemmt das Wachstum bakterieller Zellen, indem es an die 30S-Ribosomenuntereinheit bindet und verhindert, dass das Aminoacyl-tRNA an die A-Stelle des Ribosoms bindet. Diese Hemmung der Translation ist reversibel und stoppt effektiv die Produktion essentieller Proteine, die für das Wachstum und die Vermehrung von Bakterien erforderlich sind .

Ähnliche Verbindungen:

Tetracyclin: Die Stammverbindung von Oxytetracyclin mit ähnlichen antibakteriellen Eigenschaften.

Doxycyclin: Ein potenteres Tetracyclin-Derivat mit einer längeren Halbwertszeit.

Minocyclin: Ein weiteres Tetracyclin-Derivat mit erhöhter Lipidlöslichkeit und breiterem Wirkungsspektrum

Einzigartigkeit von Oxytetracyclin: Oxytetracyclin ist einzigartig aufgrund seiner Breitbandaktivität und seiner Fähigkeit, eine Vielzahl bakterieller Infektionen zu behandeln. Es ist besonders wirksam gegen grampositive und gramnegative Bakterien sowie bestimmte atypische Krankheitserreger .

Zusammenfassend lässt sich sagen, dass Oxytetracyclin ein vielseitiges und weit verbreitetes Antibiotikum mit bedeutenden Anwendungen in verschiedenen Bereichen der Wissenschaft und Industrie ist. Seine einzigartigen Eigenschaften und seine Breitbandaktivität machen es zu einem wertvollen Werkzeug im Kampf gegen bakterielle Infektionen.

Biochemische Analyse

Biochemical Properties

Oxytetracycline hemicalcium salt plays a significant role in biochemical reactions. It inhibits cell growth by inhibiting translation . It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . This interaction with the ribosome is crucial for its antimicrobial activity.

Cellular Effects

Oxytetracycline hemicalcium salt has profound effects on various types of cells and cellular processes. It influences cell function by interfering with protein synthesis, which results in cell death . This interference can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of oxytetracycline hemicalcium salt involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by binding to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This inhibits protein synthesis, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxytetracycline hemicalcium salt change over time. The concentration of oxytetracycline in the soil decreased significantly during 30 days of incubation . This suggests that the product’s stability and degradation over time can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of oxytetracycline hemicalcium salt vary with different dosages in animal models. In large animals, daily injections of standard dosages are usually sufficient to maintain effective inhibitory concentrations . High doses may lead to toxic or adverse effects, emphasizing the importance of appropriate dosage determination.

Metabolic Pathways

Oxytetracycline hemicalcium salt is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been found to affect purine synthesis and ribosome structure and function .

Transport and Distribution

Oxytetracycline hemicalcium salt is transported and distributed within cells and tissues. It is lipophilic, allowing it to easily pass through a cell membrane and passively diffuse through channels in the bacterial membrane . This property influences its localization and accumulation within cells.

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the ribosomes where it interferes with protein synthesis .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Oxytetracyclin wird durch einen Fermentationsprozess synthetisiert, der den Actinomyceten Streptomyces rimosus beinhaltet. Der Prozess umfasst die folgenden Schritte:

Fermentation: Streptomyces rimosus wird in einem geeigneten Medium kultiviert, um Oxytetracyclin zu produzieren.

Extraktion: Das Antibiotikum wird aus der Fermentationsbrühe mit Lösungsmitteln extrahiert.

Reinigung: Das Rohprodukt wird durch Kristallisation oder chromatographische Verfahren gereinigt.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Oxytetracyclinhydrochlorid durch Auflösen von wasserfreiem Calciumchlorid in Methanol, Zugabe von Kieselgur zur Filtration und anschließendem Zugeben von hochreiner Salzsäure hergestellt. Anschließend wird Oxytetracyclin-Dihydrat zugegeben, gefolgt von einer weiteren Zugabe von Salzsäure zur Kühlkristallisation. Die resultierenden Kristalle werden zentrifugiert, mit Methanol ausgewaschen und getrocknet, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Oxytetracyclin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Oxytetracyclin kann oxidiert werden, um Anhydrooxytetracyclin zu bilden.

Reduktion: Reduktionsreaktionen können Oxytetracyclin in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen im Oxytetracyclinmolekül auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Alkylierungsmittel.

Hauptprodukte:

Anhydrooxytetracyclin: Wird durch Oxidation gebildet.

Reduziertes Oxytetracyclin: Wird durch Reduktion gebildet.

Substituierte Derivate: Werden durch Substitutionsreaktionen gebildet.

Vergleich Mit ähnlichen Verbindungen

Tetracycline: The parent compound of oxytetracycline, with similar antibacterial properties.

Doxycycline: A more potent tetracycline derivative with a longer half-life.

Minocycline: Another tetracycline derivative with enhanced lipid solubility and broader spectrum of activity

Uniqueness of Oxytetracycline: Oxytetracycline is unique due to its broad-spectrum activity and its ability to treat a wide range of bacterial infections. It is particularly effective against Gram-positive and Gram-negative bacteria, as well as certain atypical pathogens .

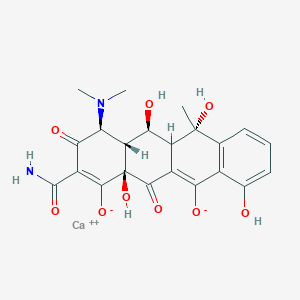

Eigenschaften

CAS-Nummer |

15251-48-6 |

|---|---|

Molekularformel |

C44H46CaN4O18 |

Molekulargewicht |

958.9 g/mol |

IUPAC-Name |

calcium;2-carbamoyl-4-(dimethylamino)-5,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracen-1-olate |

InChI |

InChI=1S/2C22H24N2O9.Ca/c2*1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h2*4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);/q;;+2/p-2 |

InChI-Schlüssel |

VANYVCHXDYVKSI-UHFFFAOYSA-L |

SMILES |

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2] |

Isomerische SMILES |

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O |

Kanonische SMILES |

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2] |

Color/Form |

Light-yellow crystals or needles from aqueous MeOH Pale yellow to tan, crystalline powde |

Dichte |

1.634 at 20 °C |

melting_point |

184.5 °C |

Physikalische Beschreibung |

Light yellow to tan solid; [HSDB] Pale yellow to tan crystalline powder; [Acros Organics MSDS] |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Verwandte CAS-Nummern |

2058-46-0 (mono-hydrochloride) 6153-64-6 (di-hydrate) 6153-65-7 (di-hydrochloride salt, di-hydrate) 64038-91-1 (sulfate (2:1)) 69766-62-7 (hydrochloride salt) 7179-50-2 (calcium (1:1) salt) |

Löslichkeit |

47 [ug/mL] (The mean of the results at pH 7.4) For more Solubility (Complete) data for OXYTETRACYCLINE (6 total), please visit the HSDB record page. SLIGHTLY SOL IN ALCOHOL In water, 3.13X10+2 mg/L at 25 °C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.